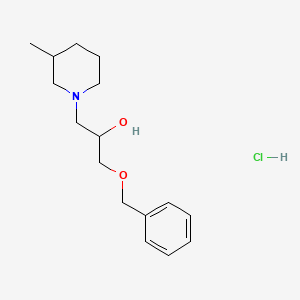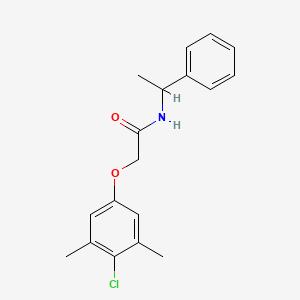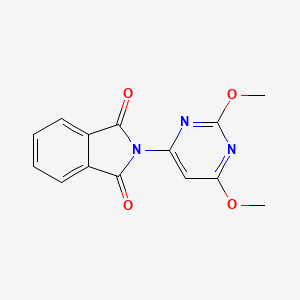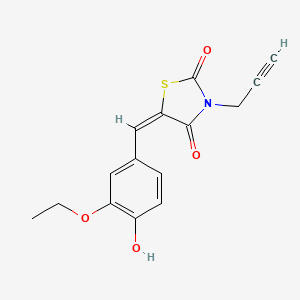
1-(benzyloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(benzyloxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound with potential pharmacological properties. It is related to a class of compounds that exhibit acetylcholinesterase inhibition, indicating potential applications in treating conditions such as Alzheimer's disease.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including condensation and reduction reactions, to achieve the desired structures with potential acetylcholinesterase inhibitory activity. For example, Nagel et al. (1995) describe the synthesis of novel series of aromatic and heteroaromatic 3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, showcasing the intricate steps involved in creating such compounds (Nagel et al., 1995).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds have been determined by X-ray diffraction analysis, revealing significant information about the conformation and packing of molecules in crystals. For instance, Kuleshova and Khrustalev (2000) detailed the structure of hydroxy derivatives of hydropyridine, providing insight into the influence of intramolecular and intermolecular hydrogen bonds on molecular conformation (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include modifications to the benzyl and piperidine components to explore their effects on biological activity. For example, Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activities, demonstrating the versatility of these compounds in chemical synthesis and their potential biological applications (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of similar compounds have been characterized to understand their stability and potential for pharmaceutical formulation. Schmidt (2005) provided a thorough analysis of the physical properties of falicaine hydrochloride, a compound with structural similarities, highlighting the importance of understanding these properties for drug development (Schmidt, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are crucial for the development of pharmacologically active compounds. Karthik et al. (2021) performed detailed characterization and theoretical calculations on a related compound, providing insights into its chemical behavior and interactions (Karthik et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-14-6-5-9-17(10-14)11-16(18)13-19-12-15-7-3-2-4-8-15;/h2-4,7-8,14,16,18H,5-6,9-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXJFZPFHBOGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COCC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoic acid](/img/structure/B5086500.png)

![5'-(1,4-dioxaspiro[4.5]dec-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-yl 4-nitrobenzoate](/img/structure/B5086541.png)
![6-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5086548.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)nicotinamide](/img/structure/B5086556.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5086563.png)
![3-chloro-4-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5086570.png)
![8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5086572.png)

![3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5086594.png)

![3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5086611.png)

